molecular formula C8H9NO5S B1681477 2,5-Dioxopyrrolidin-1-yl 2-(acetylthio)acetate CAS No. 76931-93-6

2,5-Dioxopyrrolidin-1-yl 2-(acetylthio)acetate

Cat. No.: B1681477
CAS No.: 76931-93-6
M. Wt: 231.23 g/mol
InChI Key: FLCQLSRLQIPNLM-UHFFFAOYSA-N
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Description

N-Succinimidyl-S-acetylthioacetate is a chemical compound widely used in protein modification and bioconjugation. It introduces sulfhydryl groups into proteins and other amine-containing molecules in a protected form, which can later be exposed for further reactions. This compound is particularly valuable in the field of biochemistry and molecular biology for its ability to facilitate the formation of stable amide bonds and cleavable disulfide bonds.

Scientific Research Applications

N-Succinimidyl-S-acetylthioacetate has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex molecules and in the modification of polymers.

    Biology: The compound is employed in protein labeling and crosslinking studies to investigate protein-protein interactions and protein structure.

    Medicine: It is used in the development of targeted drug delivery systems and in the conjugation of therapeutic agents to antibodies.

    Industry: N-Succinimidyl-S-acetylthioacetate is used in the production of biosensors and diagnostic assays.

Mechanism of Action

Safety and Hazards

The safety profile of similar compounds has been found to be favorable, with negligible hepatotoxicity and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450 .

Future Directions

Given the promising in vivo activity profile and drug-like properties of similar compounds, they make interesting candidates for further preclinical development .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Succinimidyl-S-acetylthioacetate is synthesized through the reaction of N-hydroxysuccinimide with S-acetylthioacetic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond between the N-hydroxysuccinimide and the S-acetylthioacetic acid. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide under mild conditions to prevent the decomposition of the reactants .

Industrial Production Methods

In industrial settings, the production of N-Succinimidyl-S-acetylthioacetate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through techniques such as recrystallization or chromatography to remove any impurities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Succinimidyl-S-acetylthioacetate is unique in its ability to introduce protected sulfhydryl groups that can be stored for extended periods and later exposed when needed. This feature makes it particularly valuable for applications requiring long-term storage and precise control over the timing of sulfhydryl group exposure .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-acetylsulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO5S/c1-5(10)15-4-8(13)14-9-6(11)2-3-7(9)12/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCQLSRLQIPNLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40227719
Record name N-Hydroxysuccinimide S-acetylthioacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40227719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76931-93-6
Record name N-Hydroxysuccinimide S-acetylthioacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076931936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Hydroxysuccinimide S-acetylthioacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40227719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Succinimidyl S-Acetylthioglycolate [Cross-linking Reagent]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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